molecular formula C12H16O5S3 B14383505 2,2-Di(ethanesulfonyl)-1-(phenylsulfanyl)ethen-1-ol CAS No. 90127-82-5

2,2-Di(ethanesulfonyl)-1-(phenylsulfanyl)ethen-1-ol

Cat. No.: B14383505
CAS No.: 90127-82-5
M. Wt: 336.5 g/mol
InChI Key: OEUMLUISBYTLES-UHFFFAOYSA-N
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Description

2,2-Di(ethanesulfonyl)-1-(phenylsulfanyl)ethen-1-ol is an organic compound with a complex structure that includes sulfonyl and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Di(ethanesulfonyl)-1-(phenylsulfanyl)ethen-1-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of ethanesulfonyl chloride with a phenylsulfanyl derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

2,2-Di(ethanesulfonyl)-1-(phenylsulfanyl)ethen-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiol groups.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

2,2-Di(ethanesulfonyl)-1-(phenylsulfanyl)ethen-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Di(ethanesulfonyl)-1-(phenylsulfanyl)ethen-1-ol involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl and sulfanyl groups can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,2-Di(ethanesulfonyl)ethanol: Lacks the phenylsulfanyl group, making it less versatile in certain reactions.

    1-(Phenylsulfanyl)ethen-1-ol: Does not contain the ethanesulfonyl groups, limiting its reactivity.

Uniqueness

2,2-Di(ethanesulfonyl)-1-(phenylsulfanyl)ethen-1-ol is unique due to the presence of both sulfonyl and sulfanyl groups, which provide a wide range of chemical reactivity and potential applications. This combination of functional groups makes it a valuable compound for research and industrial applications.

Properties

CAS No.

90127-82-5

Molecular Formula

C12H16O5S3

Molecular Weight

336.5 g/mol

IUPAC Name

2,2-bis(ethylsulfonyl)-1-phenylsulfanylethenol

InChI

InChI=1S/C12H16O5S3/c1-3-19(14,15)12(20(16,17)4-2)11(13)18-10-8-6-5-7-9-10/h5-9,13H,3-4H2,1-2H3

InChI Key

OEUMLUISBYTLES-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C(=C(O)SC1=CC=CC=C1)S(=O)(=O)CC

Origin of Product

United States

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